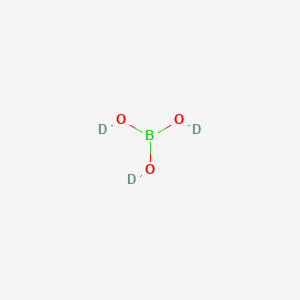

Boric acid-d3

Übersicht

Beschreibung

Boric acid-d3, also known as deuterated boric acid, is a compound with the chemical formula D3BO3. It is a stable isotope-labeled form of boric acid, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of boric acid-d3 typically involves the reaction of boron trioxide (B2O3) with deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium. The general reaction can be represented as:

B2O3+3D2O→2D3BO3

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of deuterium oxide and boron trioxide to maintain high purity and yield. The reaction is typically conducted in specialized reactors designed to handle the isotopic exchange efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: Boric acid-d3 undergoes various chemical reactions, including:

Dehydration: When heated, this compound dehydrates to form metaboric acid (D3BO2) and further heating leads to the formation of boron trioxide (B2O3).

Complexation: It forms complexes with various organic and inorganic compounds, particularly those containing hydroxyl groups.

Common Reagents and Conditions:

Dehydration: Typically carried out at elevated temperatures (above 100°C) in an inert atmosphere to prevent contamination.

Complexation: Often involves the use of alcohols, diols, or other hydroxyl-containing compounds under mild conditions.

Major Products:

Dehydration: Metaboric acid (D3BO2) and boron trioxide (B2O3).

Complexation: Various borate esters and complexes depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Boric acid-d3 is utilized across multiple scientific disciplines, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : It serves as a reference standard in NMR spectroscopy due to its distinct isotopic signature, allowing researchers to obtain precise measurements in complex mixtures .

- Isotopic Labeling : The compound is employed in studies that require isotopic labeling, facilitating the tracing of chemical and biological processes. This is particularly useful in metabolic studies where the tracking of specific molecules is essential .

- Material Science : this compound is used in the synthesis of deuterated materials, which are important for various experimental purposes, including the development of advanced materials with unique properties .

- Biological Studies : It plays a role in boron neutron capture therapy (BNCT) for cancer treatment, where its isotopic properties can enhance therapeutic efficacy by selectively targeting tumor cells .

Biochemical Analysis

Research has shown that this compound interacts with various metabolic pathways:

- Inflammation and Oxidative Stress : Studies indicate that administration of this compound can significantly improve inflammation and oxidative stress parameters in experimental models .

- Cellular Effects : In animal studies, it has been observed to alleviate gastric mucosal lesions and modulate levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Case Studies

Several studies highlight the diverse applications and effects of this compound:

Case Study 1: Antioxidant System Modulation

A study involving Sprague Dawley rats demonstrated that supplementation with this compound improved antioxidant status and reduced oxidative stress markers when administered alongside a high-fat diet. The results indicated an increase in high-density lipoprotein (HDL) levels and a decrease in total oxidant status (TOS) .

Case Study 2: Cancer Research

In vitro studies have shown that this compound can influence epithelial-mesenchymal transition (EMT) processes in lung cancer stem cells. The compound was found to reduce cancer cell migration while altering the expression levels of key transcription factors involved in cancer progression .

Case Study 3: Nutritional Studies

Research on dietary boron supplementation revealed that boron compounds, including this compound, can enhance vitamin D metabolism. In clinical trials, participants showed significant increases in serum levels of 25-hydroxyvitamin D following boron supplementation .

Wirkmechanismus

The mechanism of action of boric acid-d3 is primarily related to its ability to form stable complexes with various biological molecules. In biological systems, it can interact with hydroxyl groups in proteins, nucleotides, and other biomolecules, influencing their structure and function. This property is particularly useful in studies involving isotopic tracing and neutron capture therapy.

Vergleich Mit ähnlichen Verbindungen

Boric acid-d3 is unique due to its deuterium content, which distinguishes it from other boric acid compounds. Similar compounds include:

Boric Acid (H3BO3): The non-deuterated form, commonly used in various industrial and laboratory applications.

Metaboric Acid (HBO2): A dehydration product of boric acid, used in high-temperature applications.

Boron Trioxide (B2O3): A product of complete dehydration, used in glass and ceramics manufacturing.

The uniqueness of this compound lies in its isotopic composition, which makes it valuable for specific scientific applications that require isotopic labeling and tracing.

Biologische Aktivität

Boric acid (H₃BO₃), a compound of boron, has garnered attention for its diverse biological activities. This article focuses on the isotopically labeled variant, boric acid-d3, which is utilized in various research applications, particularly in understanding its biological effects and mechanisms of action. The following sections detail the biological activity of this compound, supported by case studies and research findings.

Boric acid is a weak acid that can dissociate in aqueous solutions to form boron ions. Its biological activity is attributed to several mechanisms:

- Antioxidant Activity : Boric acid has been shown to enhance antioxidant defenses in various organisms. Studies indicate that it can increase the activity of superoxide dismutase (SOD) and catalase (CAT), both crucial enzymes for mitigating oxidative stress .

- Hormonal Modulation : Boron compounds, including boric acid, have been implicated in modulating steroid hormone levels, which may influence reproductive health and bone metabolism .

- Antimicrobial Properties : Boric acid exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy as a topical antiseptic is well-documented, particularly in treating vaginal infections .

Antioxidant Effects

A study conducted on Sprague Dawley rats demonstrated that administration of boric acid at concentrations of 1 mg/L in drinking water improved total antioxidant status (TAS) while decreasing total oxidant status (TOS) when compared to control groups . The following table summarizes the findings:

| Group | TAS (mmol/L) | TOS (mmol/L) | HDL (mg/dL) | PON Activity |

|---|---|---|---|---|

| Control | 1.20 | 0.50 | 45 | 100 |

| High-Fat Diet | 0.85 | 0.70 | 40 | 90 |

| High-Fat Diet + Boric Acid | 1.10 | 0.60 | 50 | 110 |

| Normal Diet + Boric Acid | 1.15 | 0.55 | 48 | 105 |

This data indicates that boric acid supplementation can mitigate oxidative stress induced by high-fat diets.

Reproductive Health

Research involving mice indicated that boric acid influences reproductive health by affecting hormone levels and organ development. In a study where female mice were fed diets supplemented with boric acid, significant improvements were observed in offspring viability and organ maturation .

Toxicological Studies

Toxicological assessments have revealed that while boric acid has beneficial effects at low doses, high doses can lead to adverse effects such as testicular atrophy and increased incidences of tumors in laboratory animals . The following table outlines the findings from a two-year study on mice:

| Dose (ppm) | Testicular Atrophy Incidence (%) | Tumor Incidence (%) |

|---|---|---|

| Control | 6% | 0% |

| Low Dose (2000) | 12% | 5% |

| High Dose (5000) | 57% | 15% |

These results highlight the importance of dosage in determining the safety profile of boric acid.

Case Studies

- Treatment of Vaginal Infections : A clinical case study reported successful treatment of desquamative inflammatory vaginitis using vaginal boric acid capsules. The patient showed significant improvement after two weeks of treatment, underscoring the therapeutic potential of boric acid in gynecological applications .

- Antioxidant Support in Larvae : In experiments with Galleria mellonella larvae, varying doses of boric acid were administered to assess its impact on oxidative stress markers. Low doses increased SOD activity, while higher doses led to increased mortality rates due to oxidative damage .

Eigenschaften

IUPAC Name |

trideuterio borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OB(O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583601 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14149-58-7 | |

| Record name | (~2~H_3_)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14149-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.